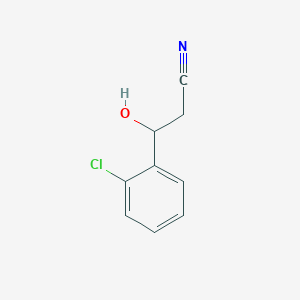

3-(2-chlorophenyl)-3-hydroxypropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQAWBTLBNXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-39-7 | |

| Record name | 3-(2-chlorophenyl)-3-hydroxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Chlorophenyl 3 Hydroxypropanenitrile

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides foundational methods for the construction of 3-(2-chlorophenyl)-3-hydroxypropanenitrile. These routes often involve nucleophilic additions to carbonyl precursors or reductive transformations.

Nucleophilic Addition Approaches to Carbonyl Substrates

A primary strategy for synthesizing β-hydroxy nitriles involves the nucleophilic addition of a cyanide-containing group to a carbonyl compound. This approach directly establishes the characteristic hydroxynitrile functionality.

The most direct and established method for the synthesis of this compound is the cyanohydrin reaction. This reaction involves the nucleophilic addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of the precursor aldehyde, 2-chlorobenzaldehyde (B119727). wikipedia.org

The core of this reaction is the attack of the nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. libretexts.org This attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically by a molecule of HCN or water, yields the final this compound product. libretexts.org

Due to the high toxicity of gaseous hydrogen cyanide, the reaction is more conveniently and safely performed by generating HCN in situ. libretexts.org This is typically achieved by reacting an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid. google.com The reaction rate is optimal under slightly acidic conditions (pH 4-5) to ensure a sufficient concentration of both free cyanide ions and HCN. libretexts.org The reaction is reversible, and the formation of the cyanohydrin is catalyzed by base, which increases the concentration of the cyanide nucleophile. wikipedia.org

Reaction Scheme: Cyanohydrin Formation

Since the reaction introduces a new chiral center at the carbon bearing the hydroxyl and nitrile groups, the product is formed as a racemic mixture of two enantiomers when using achiral reagents.

Reductive Synthesis from Related Carbonyl Precursors

An alternative to the cyanohydrin route is the reduction of a β-ketonitrile precursor, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile. This method involves two main stages: the synthesis of the β-ketonitrile and its subsequent reduction to the target β-hydroxy nitrile.

The synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile can be accomplished through the acylation of the acetonitrile (B52724) anion with an appropriate ester of 2-chlorobenzoic acid. nih.gov This reaction typically uses a strong base, such as potassium tert-butoxide, to deprotonate acetonitrile, forming a nucleophilic carbanion that then attacks the carbonyl group of the ester. nih.gov

Once the β-ketonitrile is obtained, the key step is the reduction of the ketone functionality to a secondary alcohol. This transformation can be achieved using various chemical reducing agents. However, for achieving stereoselectivity, asymmetric reduction methods are employed. While chemical asymmetric reduction is possible, biocatalytic methods using enzymes like carbonyl reductases have proven to be highly effective for this purpose, as detailed in the following section. The oxidoreductase-catalyzed asymmetric reduction of β-ketonitriles provides a route to β-hydroxy nitriles with a theoretical yield of nearly 100%. acs.org

Biocatalytic Synthesis Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of chiral molecules like this compound, enzymatic methods are particularly advantageous due to their inherent stereoselectivity.

Enantioselective Biotransformations Utilizing Enzyme Systems

Enzymes, particularly oxidoreductases and hydrolases, are widely used to produce enantiomerically pure compounds. For β-hydroxy nitriles, carbonyl reductases (also known as alcohol dehydrogenases) are particularly relevant for the asymmetric reduction of prochiral β-ketonitriles. nih.gov These enzymes utilize cofactors such as NAD(P)H to deliver a hydride to the carbonyl group in a highly controlled, stereospecific manner, allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol with high enantiomeric excess (ee). acs.orgnih.gov

Recent studies have identified robust and stereocomplementary carbonyl reductases for the asymmetric reduction of aromatic β-ketonitriles. acs.orgnih.gov By selecting an appropriate enzyme, it is possible to synthesize a specific enantiomer of this compound from its corresponding β-ketonitrile precursor with excellent yield and optical purity (>99% ee). acs.orgnih.gov

| Enzyme Source | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate | (R)-HPBE | 100% | nih.gov |

| Gluconobacter oxydans | Ethyl 2-oxo-4-phenylbutyrate | (S)-HPBE | 100% | nih.gov |

| Newly Mined Reductases | Aromatic β-ketonitriles | (R) or (S) | >99% | acs.org |

A novel and innovative biocatalytic strategy for the cyanide-free synthesis of chiral β-hydroxy nitriles involves the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles. rsc.org This method utilizes a heme-containing enzyme class known as aldoxime dehydratases. rsc.org

This enzymatic process functions as a kinetic resolution. The aldoxime dehydratase selectively catalyzes the ring-opening of one enantiomer of the racemic 5-(2-chlorophenyl)-4,5-dihydroisoxazole starting material to yield one enantiomer of this compound. The other enantiomer of the dihydroisoxazole (B8533529) remains unreacted. rsc.orgresearchgate.net This approach provides access to both enantiomers of the final product, as the unreacted dihydroisoxazole can be isolated and chemically converted to its corresponding β-hydroxy nitrile. rsc.org

This biocatalytic reaction has been shown to have a broad substrate scope and provides excellent enantioselectivity, often achieving up to 99% ee. rsc.orgrsc.org It represents a significant advancement in green chemistry, as it avoids the use of toxic cyanide reagents and proceeds under mild, environmentally benign conditions. nih.gov

| Enzyme System | Reaction Type | Key Features | Enantioselectivity | Reference |

| Aldoxime Dehydratase | Asymmetric ring-opening of dihydroisoxazoles | Cyanide-free, provides access to both enantiomers | Up to 99% ee | rsc.org |

Enzyme-Mediated Reductions for Chiral Alcohol Formation

The stereoselective reduction of the prochiral ketone, 2-chlorobenzoylacetonitrile (B17063), is a direct and efficient route to optically active this compound. Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. researchgate.net Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a prominent class of enzymes capable of catalyzing the asymmetric reduction of a wide range of carbonyl compounds. researchgate.netnih.gov These enzymes, often dependent on nicotinamide (B372718) cofactors (NADH or NADPH), facilitate the transfer of a hydride to the carbonyl carbon, leading to the formation of a chiral secondary alcohol. nih.gov

The stereochemical outcome of these reductions is often predictable by Prelog's rule, which relates the facial selectivity of the hydride attack to the relative size of the substituents flanking the carbonyl group. However, a growing number of ADHs exhibiting anti-Prelog selectivity are being discovered and engineered, providing access to both enantiomers of a target alcohol. nih.govresearchgate.net

Whole-cell biocatalysis presents a practical and cost-effective alternative to the use of isolated enzymes. mdpi.com The use of whole microorganisms, such as bacteria, yeast, and fungi, circumvents the need for enzyme purification and provides an in situ system for cofactor regeneration. nih.gov A variety of microorganisms have been successfully employed for the stereoselective reduction of prochiral ketones. researchgate.net For instance, the fungus Curvularia lunata has been explored for the stereoselective alkylation-reduction of β-keto nitriles, a class of compounds to which 2-chlorobenzoylacetonitrile belongs. researchgate.net Research on the related compound, benzoylacetonitrile, has demonstrated that ketoreductases can be effectively used for its asymmetric reduction. researchgate.net

Microorganisms such as Aspergillus foetidus, Penicillium citrinum, Saccharomyces carlsbergensis, Pichia fermentans, and Rhodotorula glutinis have also been shown to be effective in the bioreduction of various prochiral ketones, yielding chiral alcohols with high optical purity. researchgate.net The choice of microorganism is critical as it determines the stereoselectivity and efficiency of the reduction.

Table 1: Examples of Microbial Reductions of Aromatic Ketones

| Microorganism | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodotorula glutinis | Acetophenone | >99% (S) | nih.gov |

| Aspergillus foetidus | 3-Chloro propiophenone | 95% (S) | researchgate.net |

| Penicillium citrinum | 1-Acetylnaphthalene | 85% (S) | researchgate.net |

This table is for illustrative purposes and shows the potential of various microorganisms for the stereoselective reduction of aromatic ketones, which is relevant to the synthesis of this compound.

Optimization of Biocatalytic Reaction Conditions

The pH of the reaction medium can profoundly affect the activity and stability of the enzyme. Each enzyme has an optimal pH range at which it exhibits maximum catalytic efficiency. For instance, in the bioreduction of 2-octanone (B155638) using whole cells of Acetobacter pasteurianus, the optimal pH was found to be 5.0. researchgate.net Similarly, temperature plays a crucial role, with an optimal temperature of 35°C identified for the same reaction. researchgate.net Deviations from the optimal pH and temperature can lead to a decrease in enzyme activity or even irreversible denaturation. researchgate.net

The low aqueous solubility of hydrophobic substrates like 2-chlorobenzoylacetonitrile often necessitates the use of organic co-solvents to enhance substrate availability and improve reaction rates. nih.gov The choice of co-solvent is critical, as it must be compatible with the enzyme and not cause significant inactivation. researchgate.net The biocompatibility of organic solvents is often correlated with their logP value (the logarithm of the partition coefficient in an octanol-water system), with solvents having a logP value greater than 4 generally being more suitable. researchgate.netnih.gov For example, the use of glycerol (B35011) as a co-solvent has been shown to improve conversions and enantioselectivities in the bioreduction of aromatic ketones by Aspergillus terreus and Rhizopus oryzae. mdpi.com The sustainable solvent Cyrene™ has also been successfully employed as a co-solvent in the biocatalytic reduction of α-ketoesters. researchgate.net

The concentration of the substrate and the biocatalyst are also important parameters to optimize. High substrate concentrations can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, leading to a decrease in the reaction rate. On the other hand, a sufficient amount of biocatalyst is necessary to achieve a desirable reaction rate.

Table 2: Influence of Co-solvents on Biocatalytic Reductions

| Enzyme/Microorganism | Substrate | Co-solvent | Effect | Reference |

|---|---|---|---|---|

| Aspergillus terreus / Rhizopus oryzae | Haloacetophenones | Glycerol | Improved conversion and enantioselectivity | mdpi.com |

| Ketoreductases | Ethyl phenylglyoxylate | Cyrene™ | Effective for reduction of α-ketoesters | researchgate.net |

This table illustrates the role of different co-solvents in enhancing various biocatalytic reactions, a principle applicable to the synthesis of this compound.

Emerging Synthetic Protocols and Methodological Innovations

The field of biocatalysis is continually evolving, with new protocols and methodologies being developed to overcome the limitations of traditional approaches and enhance the efficiency and applicability of enzymatic transformations. These innovations are highly relevant to the synthesis of this compound.

Immobilization of Biocatalysts: A significant advancement is the immobilization of enzymes or whole cells onto solid supports. researchgate.net Immobilization can improve the operational stability of the biocatalyst, facilitate its separation from the reaction mixture, and enable its reuse over multiple reaction cycles, thereby reducing process costs. researchgate.net Various immobilization techniques have been developed, including adsorption, covalent bonding, and entrapment. For example, hydroxynitrile lyases (HNLs) have been effectively immobilized as cross-linked enzyme aggregates (CLEAs) and on supports like celite, demonstrating enhanced stability and reusability in the synthesis of chiral cyanohydrins. rsc.orgproquest.com

Multi-enzyme Cascade Reactions: Cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer a highly efficient approach to complex molecule synthesis by minimizing downstream processing and reducing waste. nih.govresearchgate.net These cascades can be designed to incorporate cofactor regeneration systems, which are crucial for the economic viability of redox reactions catalyzed by ADHs. A chemoenzymatic cascade approach combines the selectivity of enzymes with the versatility of chemical catalysis. researchgate.netnih.govmdpi.comresearchgate.net For the synthesis of this compound, a cascade could potentially involve the enzymatic reduction of 2-chlorobenzoylacetonitrile followed by an in situ derivatization step.

Reactions in Unconventional Media: The use of non-aqueous media, such as organic solvents or ionic liquids, can offer several advantages, including increased solubility of hydrophobic substrates, suppression of water-dependent side reactions, and altered enzyme selectivity. wur.nl While challenging, conducting biocatalytic reactions in such environments is an area of active research.

These emerging protocols, combined with the continuous discovery and engineering of novel and robust enzymes, are paving the way for more sustainable and efficient manufacturing processes for chiral molecules like this compound.

Reaction Mechanisms and Chemical Transformations of 3 2 Chlorophenyl 3 Hydroxypropanenitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbon atom of the carbon-nitrogen triple bond.

Hydrolysis Reactions and Mechanistic Pathways

The nitrile group of 3-(2-chlorophenyl)-3-hydroxypropanenitrile can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate. Further hydrolysis of the amide, which is also catalyzed by acid, yields the corresponding carboxylic acid, 3-(2-chlorophenyl)-3-hydroxypropanoic acid, and an ammonium (B1175870) ion.

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Saponification of the amide under basic conditions leads to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 3-(2-chlorophenyl)-3-hydroxypropanoic acid |

| Base-catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(2-chlorophenyl)-3-hydroxypropanoic acid |

Selective Reduction to Corresponding Amine or Aldehyde Intermediates

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction of the nitrile to a primary amine, 3-amino-1-(2-chlorophenyl)propan-1-ol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This process is repeated, and subsequent hydrolysis of the resulting aluminum-nitrogen complex yields the primary amine. Catalytic hydrogenation, using reagents like H₂ over a metal catalyst (e.g., Pd, Pt, or Ni), can also be employed for this transformation.

The reduction of the nitrile to an aldehyde, 3-(2-chlorophenyl)-3-hydroxypropanal, is a more challenging transformation as the reaction can easily proceed to the primary amine. However, this can be achieved using specific reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a milder reducing agent than LiAlH₄ and can be used to stop the reduction at the imine stage. Subsequent hydrolysis of the imine intermediate then yields the desired aldehyde.

| Reaction | Reagents and Conditions | Product |

| Reduction to Amine | 1. LiAlH₄, dry ether; 2. H₂O | 3-amino-1-(2-chlorophenyl)propan-1-ol |

| Reduction to Amine | H₂, Raney Ni or Pd/C | 3-amino-1-(2-chlorophenyl)propan-1-ol |

| Reduction to Aldehyde | 1. DIBAL-H, toluene, -78 °C; 2. H₂O | 3-(2-chlorophenyl)-3-hydroxypropanal |

Nucleophilic Addition Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX), readily attack the electrophilic carbon of the nitrile group. This reaction provides a valuable method for the formation of new carbon-carbon bonds.

The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would proceed via nucleophilic addition of the methyl group to the nitrile carbon. This forms an imine intermediate after an initial workup. Subsequent acidic hydrolysis of this imine intermediate yields a ketone. In the case of reaction with methylmagnesium bromide, the product would be 1-(2-chlorophenyl)-1-hydroxybutan-3-one. doubtnut.comvaia.comdoubtnut.comquora.comyoutube.com It is important to note that the hydroxyl group of the starting material is acidic and would react with the Grignard reagent. Therefore, protection of the hydroxyl group or the use of excess Grignard reagent would be necessary for this transformation to be successful.

Transformations Involving the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can undergo typical reactions of alcohols, such as esterification and oxidation.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of an acid catalyst. For instance, reaction with acetic anhydride would yield 3-cyano-1-(2-chlorophenyl)propyl acetate.

Oxidation of the secondary hydroxyl group would lead to the formation of a ketone. Common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions could be employed to yield 2-(2-chlorophenyl)-2-cyanoacetaldehyde. Careful selection of the oxidizing agent is crucial to avoid over-oxidation or reaction with other functional groups in the molecule.

| Reaction | Reagents and Conditions | Product |

| Esterification | Acetic anhydride, pyridine | 3-cyano-1-(2-chlorophenyl)propyl acetate |

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(2-chlorophenyl)-2-cyanoacetaldehyde |

Functionalization and Modification of the Chlorophenyl Moiety

The chlorophenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group. uci.edulibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atom, although the reaction rate will be slower than that of unsubstituted benzene. Examples of such reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid catalyst).

Furthermore, the chloro-substituent itself can be a site for modification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.comresearchgate.net This would involve the reaction of the chlorophenyl group with a boronic acid in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond and the introduction of a new aryl or vinyl group in place of the chlorine atom.

Multi-Component Cascade Reactions and Rearrangements

The presence of multiple functional groups in this compound makes it a potential substrate for multi-component cascade reactions. A notable example is the palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile (B137533) derivatives with arylboronic acids. nih.gov This type of reaction can lead to the formation of complex structures, such as substituted dihydrochalcones, in a single step through a sequence of aryl addition, hydroxyl elimination, and reduction Heck approach. nih.gov While specific studies on this compound in such reactions are not extensively documented, its structural similarity to the reported substrates suggests its potential participation in analogous transformations.

Stereochemistry and Chiral Control in 3 2 Chlorophenyl 3 Hydroxypropanenitrile Research

Enantioselective Synthetic Approaches and Diastereocontrol

The enantioselective synthesis of chiral cyanohydrins, a class of compounds to which 3-(2-chlorophenyl)-3-hydroxypropanenitrile belongs, is often achieved through the asymmetric addition of a cyanide source to a corresponding aldehyde or ketone. nih.govnih.gov This transformation is frequently catalyzed by enzymes known as hydroxynitrile lyases (HNLs). nih.govnih.gov These enzymes can exhibit high enantioselectivity, producing either the (R)- or (S)-enantiomer depending on the specific enzyme used. google.com

For instance, research on the synthesis of the related compound (2R)-2-(2-chlorophenyl)-2-hydroxyacetonitrile from 2-chlorobenzaldehyde (B119727) using a novel hydroxynitrile lyase (DtHNL1) has been reported. The results of this enzymatic synthesis are summarized in the table below.

Table 1: Enzymatic Synthesis of (2R)-2-(2-chlorophenyl)-2-hydroxyacetonitrile

| Time (hours) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 0.5 | 38.6 | 89.4 |

| 2 | 75.6 | 92.1 |

| 6 | 96.6 | 88.4 |

| 24 | 99.6 | 71.3 |

Data from a study on the enzymatic synthesis using 2-chlorobenzaldehyde as a substrate. scispace.com

Diastereocontrol would become a relevant consideration if a second chiral center were introduced into the molecule or during subsequent synthetic transformations. However, for the synthesis of this compound itself, which contains a single stereocenter, the primary focus is on enantiocontrol.

Chiral Resolution and Separation Techniques for Enantiomers

When an enantioselective synthesis is not employed, a racemic mixture of the target compound is produced. The separation of these enantiomers, known as chiral resolution, is then necessary to obtain optically pure forms. nih.gov Common techniques for chiral resolution include:

Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. researchgate.net For example, a study on the resolution of the analogous compound 3-hydroxy-3-phenylpropanonitrile employed a lipase (B570770) from Pseudomonas fluorescens for transesterification, achieving high process efficiency and significant enantiomeric excess. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.govwvu.edu Polysaccharide-based CSPs are particularly common for the resolution of various pharmaceutical compounds. nih.gov

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. nih.gov

Methodologies for Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) at the chiral center is a critical step in stereochemical research. Standard methodologies include:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative containing a heavy atom can be grown.

Spectroscopic and Spectrometric Methods: Techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can be used to deduce the absolute configuration.

Chemical Correlation: The absolute configuration can also be determined by chemically converting the compound to another molecule of known absolute configuration, without affecting the stereocenter.

No specific studies applying these methodologies to this compound were identified.

Investigations into Stereoisomeric Purity and Control

Ensuring and quantifying the enantiomeric purity of a chiral compound is essential. The most common metric for this is enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other.

The primary technique for determining the enantiomeric purity of compounds like this compound is chiral HPLC. researchgate.net By developing a suitable method with a specific chiral column and mobile phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the enantiomeric excess. Gas chromatography (GC) with a chiral stationary phase can also be used for more volatile compounds or their derivatives. researchgate.net Control over stereoisomeric purity is achieved by optimizing the enantioselective synthesis or the chiral resolution process to maximize the formation or isolation of the desired enantiomer.

3 2 Chlorophenyl 3 Hydroxypropanenitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Building Blocks

3-(2-chlorophenyl)-3-hydroxypropanenitrile is a valuable bifunctional molecule that serves as a versatile starting material for the synthesis of a variety of organic building blocks. Its structure, featuring a hydroxyl group, a nitrile group, and a substituted phenyl ring, allows for a range of chemical modifications, making it a key intermediate in the preparation of more complex molecules.

Application in Dihydrochalcone Synthesis

While direct literature specifically detailing the use of this compound in dihydrochalcone synthesis is limited, the transformation is chemically plausible through established synthetic routes. Dihydrochalcones are a class of natural products with various biological activities. The general strategy would involve the reaction of the nitrile group with an organometallic reagent, such as a Grignard reagent, followed by hydrolysis to yield a ketone. This ketone can then undergo further reactions, such as condensation with an appropriate aldehyde, to form the dihydrochalcone scaffold.

For instance, the nitrile group of a cyanohydrin can be converted to a ketone through a Grignard reaction. The Grignard reagent adds to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone libretexts.orgmasterorganicchemistry.comlibretexts.orgunizin.orgchemistrysteps.com. This ketone can then serve as a key intermediate for building the dihydrochalcone framework.

Table 1: Potential Dihydrochalcone Precursors from this compound

| Intermediate | Reagents and Conditions | Resulting Ketone |

| This compound | 1. Arylmagnesium bromide (e.g., C6H5MgBr) 2. H3O+ | 1-Aryl-3-(2-chlorophenyl)-3-hydroxypropan-1-one |

Role in the Formation of Nitrogen-Containing Scaffolds

The presence of both a hydroxyl and a nitrile group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

One common transformation is the reduction of the nitrile group to a primary amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) libretexts.orgunizin.org. The resulting 3-amino-1-(2-chlorophenyl)propan-1-ol is a valuable intermediate that can undergo cyclization reactions to form various heterocyclic systems. For example, reaction with a suitable dicarbonyl compound could lead to the formation of substituted pyrroles or pyridines.

Furthermore, β-hydroxy nitriles are known precursors for the synthesis of oxazolines. The reaction of a β-hydroxy nitrile with a dehydrating agent can lead to the formation of an oxazoline ring.

Table 2: Potential Nitrogen-Containing Scaffolds from this compound

| Precursor | Transformation | Resulting Scaffold | Potential Heterocycle |

| This compound | Reduction of nitrile | 3-amino-1-(2-chlorophenyl)propan-1-ol | Pyrroles, Pyridines |

| This compound | Cyclization | 2-(2-chlorophenyl)-4,5-dihydrooxazole-4-carbonitrile | Oxazolines |

Utility in the Preparation of Substituted Epoxy Propane Derivatives

β-Hydroxy nitriles, such as this compound, are valuable intermediates in the synthesis of epoxides researchgate.nettandfonline.comgoogle.com. The conversion of a β-hydroxy nitrile to an epoxide typically involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution, where the nitrogen of the nitrile group displaces the leaving group, leading to the formation of an aziridine intermediate. This aziridine can then be hydrolyzed to the corresponding epoxide.

Alternatively, the epoxide ring can be opened by a cyanide nucleophile to form a β-hydroxy nitrile, indicating the reversible nature of this transformation and the utility of β-hydroxy nitriles as precursors to epoxides researchgate.netgoogle.com.

Intermediate in the Construction of Complex Molecular Architectures

The versatility of this compound extends to its role as a key building block in the synthesis of more complex molecular architectures. Its functional groups provide handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the hydroxyl group can be used to introduce new functionalities through esterification or etherification reactions. The nitrile group, as previously mentioned, can be transformed into amines or ketones, which can then participate in a wide array of subsequent reactions.

The 2-chlorophenyl group also offers a site for further modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents and the construction of elaborate molecular frameworks.

Derivatization for Subsequent Chemical Transformations

The hydroxyl and nitrile groups of this compound can be readily derivatized to facilitate a variety of subsequent chemical transformations.

Hydroxyl Group Derivatization:

Protection: The hydroxyl group can be protected using standard protecting groups like silyl ethers (e.g., TBDMS) or acetals to prevent its interference in subsequent reactions targeting the nitrile group.

Activation: Conversion to a better leaving group (e.g., tosylate, mesylate) activates the position for nucleophilic substitution reactions.

Nitrile Group Derivatization:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, providing a handle for amide bond formation or other carboxylic acid-based transformations.

Partial Reduction: Partial reduction of the nitrile can yield an aldehyde, which is a versatile functional group for various C-C bond-forming reactions.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing chemists to strategically manipulate its structure and incorporate it into a wide range of complex target molecules.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 3-(2-chlorophenyl)-3-hydroxypropanenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Application of ¹H NMR and ¹³C NMR in Detailed Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural assignment of organic compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each unique proton in the molecule will produce a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The aromatic protons on the chlorophenyl ring are expected to appear in the downfield region (typically δ 7.2-7.6 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH-OH) will likely appear as a multiplet around δ 5.0 ppm, shifted downfield by the adjacent electron-withdrawing hydroxyl and chlorophenyl groups. The methylene (B1212753) protons (-CH₂-CN) are diastereotopic due to the adjacent chiral center and are expected to resonate as a complex multiplet in the range of δ 2.8-3.2 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the nitrile group (-CN) is expected to have a chemical shift in the range of 117-120 ppm. The aromatic carbons of the chlorophenyl ring will show signals between δ 125-140 ppm. The carbon atom bearing the chlorine atom will have a distinct chemical shift within this range. The methine carbon (CH-OH) is anticipated to resonate around δ 70 ppm, while the methylene carbon (-CH₂-CN) will likely appear further upfield, around δ 25-30 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.6 | 125 - 140 |

| CH-OH | ~5.0 | ~70 |

| CH₂-CN | 2.8 - 3.2 | 25 - 30 |

| OH | Variable (broad) | - |

| CN | - | 117 - 120 |

NMR-Based Techniques for Enantiomeric Excess Determination and Chiral Discrimination

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. nih.gov However, several NMR-based techniques can be employed for chiral discrimination and the determination of enantiomeric excess (ee). nih.gov

One common method involves the use of chiral derivatizing agents (CDAs). bates.edu These are enantiomerically pure reagents that react with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum, allowing for their quantification and the determination of the ee.

Another approach is the use of chiral solvating agents (CSAs). bates.eduunipi.it These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a differential shielding of the nuclei in the enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals can be used to determine the enantiomeric ratio.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to obtain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. nih.gov For this compound (C₉H₈ClNO), the expected monoisotopic mass is approximately 181.0294 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, HRMS can identify various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may include the loss of a water molecule (H₂O), the loss of hydrogen cyanide (HCN), and cleavage of the bond between the chiral carbon and the chlorophenyl group.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Predicted m/z |

| [M]⁺ | C₉H₈ClNO⁺ | 181.0294 |

| [M+H]⁺ | C₉H₉ClNO⁺ | 182.0367 |

| [M+Na]⁺ | C₉H₈ClNNaO⁺ | 204.0186 |

| [M-H₂O]⁺ | C₉H₆ClN⁺ | 163.0216 |

| [M-HCN]⁺ | C₈H₇ClO⁺ | 154.0185 |

| [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | 125.0182 |

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the nitrile group will give rise to a sharp, medium-intensity band around 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration can be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Nitrile (-C≡N) | C≡N stretch | 2240 - 2260 (sharp) |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Chloroalkane (C-Cl) | C-Cl stretch | 600 - 800 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. chemrxiv.org For 3-(2-chlorophenyl)-3-hydroxypropanenitrile, these calculations could elucidate key electronic properties.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. This would help in predicting how the molecule might participate in chemical reactions. |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface of the molecule. | MESP analysis can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites for potential chemical attack. researchgate.net |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Understanding the charge distribution can provide insights into the polarity of bonds and the reactivity of different atomic sites. |

These quantum chemical studies would provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation into its chemical behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. For reactions involving this compound, computational chemistry can be used to model various potential pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction kinetics. Such studies can differentiate between competing reaction mechanisms and identify the most energetically favorable pathway. nih.gov

Theoretical Predictions of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products, and theoretical calculations are invaluable for predicting the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential formation of one constitutional isomer over another).

In the context of reactions involving this compound, computational models can be used to calculate the energies of the transition states leading to different stereoisomers or regioisomers. According to transition state theory, the product that is formed through the lowest energy transition state will be the major product. These theoretical predictions can be crucial for designing synthetic routes that favor the formation of a desired isomer. nih.govrsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. preprints.org MD simulations provide insights into the conformational flexibility of molecules by simulating the movements of atoms and molecules over time. nih.gov

For this compound, MD simulations could be used to:

Explore the accessible conformations of the molecule in different solvent environments.

Identify the most stable (lowest energy) conformations.

Understand how the molecule's shape and flexibility might influence its interactions with other molecules, such as enzymes or receptors. nih.gov

This information is particularly important for understanding how the molecule might behave in a biological system.

In Silico Enzyme-Substrate Interaction Studies in Biocatalysis

In silico (computer-based) methods are widely used to study the interactions between a substrate and an enzyme at the molecular level. These studies are fundamental in the field of biocatalysis. If this compound were to be a substrate for an enzyme, molecular docking and molecular dynamics simulations would be the primary tools for investigation.

Steps in In Silico Enzyme-Substrate Interaction Studies:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the substrate) when it binds to a receptor (the enzyme) to form a stable complex. biointerfaceresearch.com Docking simulations would place this compound into the active site of a target enzyme to identify the most likely binding poses.

Binding Affinity Calculation: After docking, the strength of the interaction between the substrate and the enzyme can be estimated by calculating the binding free energy. This helps in ranking potential substrates or inhibitors. researchgate.net

Molecular Dynamics Simulations of the Enzyme-Substrate Complex: Following docking, MD simulations can be performed on the enzyme-substrate complex to study the stability of the interaction over time and to observe any conformational changes in the enzyme or substrate upon binding. nih.gov

These in silico studies are crucial for understanding the molecular basis of enzyme catalysis and can guide the engineering of enzymes for specific biocatalytic applications. researchgate.net

Derivatives and Analogues of 3 2 Chlorophenyl 3 Hydroxypropanenitrile

Synthesis of Analogues with Structural Modifications to the Phenyl Moiety

The synthesis of analogues of 3-(2-chlorophenyl)-3-hydroxypropanenitrile with varied substitution patterns on the phenyl ring is a key area of research. These modifications are typically introduced by starting with appropriately substituted benzaldehydes. The core reaction often involves a nucleophilic addition of a cyanide source to the aldehyde, forming a cyanohydrin.

A general synthetic route involves the reaction of a substituted benzaldehyde (B42025) with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an acid or a Lewis acid catalyst. Alternatively, trimethylsilyl (B98337) cyanide (TMSCN) can be employed, often with a catalytic amount of a Lewis acid, to form the corresponding O-silylated cyanohydrin, which can then be deprotected to yield the desired 3-hydroxypropanenitrile.

The nature and position of the substituent on the phenyl ring can significantly influence the reaction kinetics and yield. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon in the starting benzaldehyde, potentially accelerating the nucleophilic attack by the cyanide ion. Conversely, bulky ortho-substituents may introduce steric hindrance, requiring modified reaction conditions to achieve optimal yields.

Below is a representative table of synthesized analogues with modifications to the phenyl moiety, showcasing the versatility of this synthetic approach.

| Substituent on Phenyl Ring | Starting Aldehyde | Product Name |

| 4-chloro | 4-chlorobenzaldehyde | 3-(4-chlorophenyl)-3-hydroxypropanenitrile |

| 3-nitro | 3-nitrobenzaldehyde | 3-hydroxy-3-(3-nitrophenyl)propanenitrile |

| 4-methoxy | 4-methoxybenzaldehyde | 3-hydroxy-3-(4-methoxyphenyl)propanenitrile |

| 2,4-dichloro | 2,4-dichlorobenzaldehyde | 3-(2,4-dichlorophenyl)-3-hydroxypropanenitrile |

Preparation of Derivatives with Altered Nitrile and Hydroxyl Functionalities

The nitrile and hydroxyl groups of this compound are reactive functionalities that can be readily transformed into a variety of other chemical entities, leading to a wide array of derivatives.

Reactions of the Nitrile Group: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-(2-chlorophenyl)-3-hydroxypropanoic acid) or a primary amide (3-(2-chlorophenyl)-3-hydroxypropanamide), respectively. libretexts.org Reduction of the nitrile, typically with reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords a primary amine (3-amino-1-(2-chlorophenyl)propan-1-ol). libretexts.org

Reactions of the Hydroxyl Group: The secondary hydroxyl group (-OH) can be oxidized to a ketone (3-(2-chlorophenyl)-3-oxopropanenitrile) using common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. Esterification or etherification of the hydroxyl group can also be achieved through reaction with acyl chlorides, anhydrides, or alkyl halides in the presence of a base.

The following table summarizes some key derivatives obtained by modifying the nitrile and hydroxyl functionalities.

| Functional Group Modification | Reagent(s) | Product Class |

| Nitrile Hydrolysis (Acidic) | H₃O⁺, heat | α-Hydroxy Carboxylic Acid |

| Nitrile Hydrolysis (Basic) | OH⁻, H₂O, heat | α-Hydroxy Carboxamide |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | β-Amino Alcohol |

| Hydroxyl Oxidation | PCC or Swern Oxidation | β-Keto Nitrile |

| Hydroxyl Esterification | Acyl Chloride, Pyridine | α-Acyloxy Nitrile |

| Hydroxyl Etherification | Alkyl Halide, Base | α-Alkoxy Nitrile |

Chiral Derivatives and Their Stereoisomeric Forms

The carbon atom bearing the hydroxyl and cyano groups in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-chlorophenyl)-3-hydroxypropanenitrile. The synthesis of enantiomerically enriched or pure stereoisomers is of significant interest, as different enantiomers often exhibit distinct biological activities.

Several strategies can be employed for the asymmetric synthesis of chiral 3-aryl-3-hydroxypropanenitriles. One common approach is the use of chiral catalysts in the cyanohydrin formation reaction. wikipedia.org These catalysts, which can be metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic catalysis, utilizing hydroxynitrile lyases (HNLs), is another powerful method for the enantioselective synthesis of cyanohydrins. rsc.org These enzymes can catalyze the addition of hydrogen cyanide to aldehydes with high enantioselectivity, providing access to either the (R)- or (S)-enantiomer depending on the specific enzyme used.

Alternatively, chiral resolution of a racemic mixture of this compound can be performed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the liberation of the individual enantiomers. Chiral chromatography is another effective technique for separating enantiomers.

The stereoselective reduction of a precursor ketone, such as 3-(2-chlorophenyl)-3-oxopropanenitrile, using chiral reducing agents or biocatalysts, can also yield enantiomerically enriched this compound. nih.govresearchgate.net

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity relationship (SRR) studies of this compound analogues aim to understand how modifications to the molecular structure influence their chemical reactivity and, in applied contexts, their biological activity. These studies are crucial for the rational design of new compounds with desired properties.

The electronic properties of substituents on the phenyl ring can significantly impact the reactivity of the molecule. For example, in reactions involving the hydroxyl group, electron-withdrawing substituents on the phenyl ring can increase the acidity of the hydroxyl proton, potentially affecting the rates of esterification or etherification reactions.

Steric effects also play a vital role. Bulky substituents near the reactive centers (the hydroxyl and nitrile groups) can hinder the approach of reagents, thereby decreasing reaction rates. The stereochemistry of chiral derivatives is another critical factor, as the spatial arrangement of atoms can dictate how a molecule interacts with other chiral molecules, such as enzymes or receptors in a biological system.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemical Synthesis Routes

The principles of green chemistry, which advocate for the design of chemical processes that minimize hazardous substances and waste, are becoming central to modern synthetic chemistry. chemistryjournals.net Future research on 3-(2-chlorophenyl)-3-hydroxypropanenitrile is expected to prioritize the development of more environmentally benign synthesis routes. This involves a shift away from traditional methods that may use toxic reagents or generate significant waste streams. chemistryjournals.net

Key strategies in this area include:

Use of Safer Solvents and Reagents: Research will likely focus on replacing hazardous reagents and volatile organic solvents with greener alternatives. This could involve exploring aqueous reaction media or biodegradable solvents.

Improved Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com One-pot and multicomponent reactions are particularly effective in achieving high atom efficiency. mdpi.com

Renewable Feedstocks: A long-term goal is the utilization of renewable, bio-based starting materials to replace petroleum-derived precursors. researchgate.net This aligns with the broader chemical industry's move towards a circular economy. researchgate.net

Energy Efficiency: The adoption of energy-efficient methods, such as microwave-assisted synthesis or reactions that proceed under ambient temperature and pressure, can significantly reduce the environmental footprint of the manufacturing process. mdpi.com

Table 1: Comparison of Traditional vs. Green Chemistry Principles in Synthesis

| Metric | Traditional Approach | Green Chemistry Aspiration |

|---|---|---|

| Feedstock | Often petroleum-based and non-renewable | Utilization of renewable resources (e.g., biomass) researchgate.net |

| Solvents | Use of volatile organic compounds (VOCs) | Preference for water, supercritical fluids, or solvent-free conditions ajgreenchem.com |

| Waste Generation | Higher E-Factor (mass of waste / mass of product) | Prevention of waste; high atom economy chemistryjournals.net |

| Energy Usage | Often requires high temperatures and pressures | Processes designed for ambient conditions; use of alternative energy sources mdpi.com |

| Catalysis | Stoichiometric reagents are common | Use of highly selective and recyclable catalysts |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Given that this compound is a chiral molecule, achieving high enantioselectivity is a critical goal for its synthesis, particularly for pharmaceutical applications. Future research will heavily invest in novel catalytic systems that can control the stereochemical outcome of the reaction with high precision.

Biocatalysis: Enzymes, particularly hydroxynitrile lyases (HNLs), have shown great promise in the enantioselective synthesis of cyanohydrins. researchgate.net Research is ongoing to discover and engineer more robust and versatile HNLs that can efficiently catalyze the addition of cyanide to 2-chlorobenzaldehyde (B119727), yielding the desired enantiomer of the product with high purity. Immobilized enzymes, such as cross-linked enzyme aggregates (CLEAs), offer advantages in terms of reusability and stability, making the process more economically viable. researchgate.net

Organocatalysis: Small organic molecules can act as highly effective asymmetric catalysts. Chiral primary amines and other organocatalysts are being explored for their ability to facilitate conjugate addition reactions, including the formation of cyanohydrins, with excellent enantioselectivity (often >90% ee). nih.gov These metal-free catalysts are often less sensitive to air and moisture, simplifying reaction setups.

Lewis Acid Catalysis: Chiral Lewis acids, when used in tandem with other catalytic strategies like photoredox catalysis, can effectively control the stereochemistry of cycloaddition and other bond-forming reactions. nih.gov This dual-catalyst approach could be adapted for the asymmetric synthesis of cyanohydrins, offering a powerful tool for creating stereochemically complex molecules. nih.gov

Table 2: Performance of Catalytic Systems in Enantioselective Cyanohydrin Synthesis

| Catalyst Type | Example | Key Advantages | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalyst | Prunus dulcis Hydroxynitrile Lyase (PdHNL-CLEA) | High enantioselectivity (>99%), mild reaction conditions, environmentally benign. | >99% | researchgate.net |

| Organocatalyst | 9-epi-9-amino-9-deoxyquinine | Metal-free, operational simplicity, high yields and enantioselectivity. | 94–98% | nih.gov |

| Dual Catalyst | Chiral Lewis Acid + Photoredox Catalyst | Broadens scope to new reaction classes, enables previously infeasible asymmetric transformations. | >90% | nih.gov |

Integration with Flow Chemistry and Automation Technologies

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical production. nih.gov This approach offers numerous advantages for the synthesis of this compound, especially concerning safety and scalability.

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and reproducibility. jst.org.in For reactions involving hazardous reagents like hydrogen cyanide, flow chemistry enhances safety by minimizing the volume of the hazardous material present at any given time and allowing for its in-situ generation and immediate consumption. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors facilitates superior heat transfer, enabling safe execution of highly exothermic reactions. ijprajournal.com

Automation: The integration of automated platforms with chemical synthesis workflows is accelerating research and development. ucla.edu Automated systems can perform numerous experiments in parallel, enabling high-throughput screening of reaction conditions, catalysts, and substrates to quickly identify optimal synthesis protocols. synplechem.comresearchgate.net Self-optimizing systems that use algorithms and real-time analytical feedback can autonomously explore a reaction space to find the best conditions without human intervention, significantly reducing development time. chemrxiv.org

Table 3: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Larger volumes of hazardous materials handled at once. | Small reactor volumes enhance safety; unstable intermediates can be generated and used in situ. nih.gov |

| Heat Transfer | Inefficient, potential for thermal runaways. | Excellent heat exchange due to high surface-area-to-volume ratio. ijprajournal.com |

| Scalability | Challenging; requires re-optimization of conditions. | More straightforward scaling by running the system for longer or using parallel reactors. nih.gov |

| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters, leading to higher consistency. jst.org.in |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. ijprajournal.com |

Expansion of Synthetic Scope and Chemical Diversity in Complex Molecule Construction

This compound is not just a target molecule but also a versatile building block for creating more complex and potentially bioactive compounds. Future research will explore its utility in a wider range of synthetic transformations.

Multicomponent Reactions (MCRs): The functional groups of the molecule (hydroxyl, nitrile, and chlorophenyl) make it an ideal candidate for MCRs. These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and chemical diversity. nih.gov For example, the nitrile group can participate in the synthesis of highly substituted heterocyclic scaffolds like pyrroles, pyrazines, and pyridines, which are prevalent in medicinal chemistry. mdpi.comnih.gov

Synthesis of Novel Heterocycles: The compound can serve as a precursor for a variety of heterocyclic systems. The nitrile and hydroxyl functionalities can be transformed or used as handles to construct rings. Research into novel cyclization strategies could lead to the discovery of new molecular frameworks with unique biological properties.

Library Synthesis: The integration of automated synthesis platforms with the versatile reactivity of this compound will enable the rapid generation of libraries of related molecules. synplechem.com These libraries can then be screened for biological activity, accelerating the drug discovery process.

Table 4: Potential Synthetic Applications in Complex Molecule Construction

| Reaction Type | Precursor Functionality | Resulting Scaffold/Molecule Type | Potential Significance |

|---|---|---|---|

| Multicomponent Reactions | Nitrile, Hydroxyl | Highly substituted pyrroles, dihydropyrazines. mdpi.comnih.gov | Access to diverse, drug-like molecules in a single step. |

| Cyclization Reactions | Nitrile and other functional groups | Fused heterocyclic systems (e.g., chromenes, quinolones). mdpi.comnih.gov | Core structures of many biologically active compounds. |

| Derivatization | Hydroxyl group | Esters, ethers, and other derivatives. | Modification of physicochemical properties for structure-activity relationship studies. |

| Nitrile Group Transformations | Nitrile | Amines, carboxylic acids, amides. | Conversion into other key functional groups for further synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.